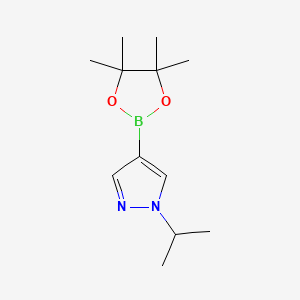

1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

描述

1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 879487-10-2) is a boronic ester-functionalized pyrazole derivative widely used in Suzuki-Miyaura cross-coupling reactions for drug discovery and materials science. Its structure features an isopropyl group at the N1 position of the pyrazole ring and a pinacol boronate ester at the C4 position (Figure 1). The compound is commercially available with ≥97% purity and is valued for its stability, solubility in organic solvents (e.g., THF, DMF), and compatibility with transition-metal catalysts .

属性

IUPAC Name |

1-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BN2O2/c1-9(2)15-8-10(7-14-15)13-16-11(3,4)12(5,6)17-13/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYYMVGDKVJYSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674174 | |

| Record name | 1-(Propan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879487-10-2 | |

| Record name | 1-(Propan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Isopropyl-1-H-pyrazole-4-boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学研究应用

Role in Carbon-Boron Bond Formation

The compound serves as a versatile boron reagent in organic chemistry. Its structure facilitates the formation of carbon-boron bonds through cross-coupling reactions. This property is particularly valuable in synthesizing complex organic molecules.

Case Studies

- Suzuki-Miyaura Coupling : In a study published in Organic Letters, 1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole was utilized as a boronic acid pinacol ester to couple with aryl halides effectively. The reaction yielded high selectivity and efficiency under mild conditions .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki-Miyaura Coupling | 85% | Mild conditions (room temperature) |

Enhancement of Drug Efficacy

In pharmaceutical applications, this compound is used to create boron-containing compounds that enhance drug efficacy. Its ability to stabilize reactive intermediates can lead to the development of more effective therapeutic agents.

Case Studies

- Anticancer Agents : Research indicates that derivatives of this compound exhibit significant anticancer activity by inhibiting specific kinases involved in tumor growth .

| Drug Type | Mechanism of Action | Activity Level |

|---|---|---|

| Kinase Inhibitors | Targeting tumor growth | High |

Development of Advanced Materials

The compound has applications in developing advanced materials. It contributes to creating polymers with enhanced properties such as thermal stability and mechanical strength.

Case Studies

- Polymer Blends : A study demonstrated that incorporating this compound into polymer matrices improved thermal properties and mechanical strength significantly compared to control samples without boron additives .

| Material Type | Property Improved | Measurement Method |

|---|---|---|

| Polymer Blends | Thermal Stability | Differential Scanning Calorimetry (DSC) |

Improvement of Agrochemical Formulations

In agricultural applications, this compound is used to enhance the delivery and effectiveness of pesticides and herbicides. Its incorporation can improve the solubility and bioavailability of active ingredients.

Case Studies

- Pesticide Formulations : Research has shown that formulations containing this compound exhibit improved efficacy against pests due to better absorption and retention in plant tissues .

| Pesticide Type | Efficacy Improvement | Measurement Method |

|---|---|---|

| Herbicides | Enhanced absorption | Field Trials |

作用机制

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon bonds, which is crucial in the synthesis of various organic compounds. The molecular targets and pathways involved are typically related to the specific reactions it participates in, such as the Suzuki-Miyaura reaction pathway.

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on the Pyrazole Ring

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 761446-44-0)

- Structure : Methyl group at N1 instead of isopropyl.

- Synthesis : Alkylation of 4-boronate pyrazole with methyl iodide under mild conditions (rt, 24 h) .

- Reactivity : Reduced steric hindrance compared to the isopropyl analog, leading to faster coupling kinetics but lower stability toward hydrolysis .

- Applications : Intermediate for agrochemicals and small-molecule libraries .

1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- Structure : Additional methyl group at C3.

- Impact : Increased electron density at the pyrazole ring due to methyl substitution, slightly reducing boron electrophilicity. This slows cross-coupling rates but improves crystalline stability .

- Use Case : Preferred for solid-phase synthesis due to enhanced crystallinity .

Aryl-Spacer Modifications

1-Isopropyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole (Compound 106)

- Structure : Phenyl spacer between pyrazole and boronate.

- Synthesis : Requires multi-step Suzuki coupling and prolonged reaction times (72 h) with excess 2-iodopropane .

- Electronic Effects : The phenyl group introduces conjugation, lowering the LUMO energy of the boronate and enhancing reactivity with electron-deficient aryl halides .

- Applications : Used in synthesizing extended π-systems for OLEDs .

1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole

Functional Group Variations

1-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Comparative Data Tables

Table 1: Physicochemical Properties

Key Research Findings

Steric Effects : The isopropyl group in the target compound provides optimal steric protection for the boronate, reducing unwanted protodeboronation while maintaining reactivity .

Electronic Tuning : Methyl or electron-withdrawing substituents (e.g., sulfonyl) modulate boron electrophilicity, enabling selective coupling with challenging substrates .

Synthetic Flexibility : Compounds with phenyl spacers (e.g., Compound 106) are versatile in constructing conjugated systems but require longer synthetic routes .

生物活性

1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its applications in drug discovery and development.

Chemical Structure and Properties

The compound has a molecular formula of C₁₂H₂₁BN₂O₂ and a molecular weight of 236.12 g/mol. Its structure includes a pyrazole ring substituted with a boron-containing dioxaborolane moiety. The presence of the dioxaborolane group is significant as it enhances the compound's reactivity in various chemical reactions, including cross-coupling reactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₁BN₂O₂ |

| Molecular Weight | 236.12 g/mol |

| CAS Number | 1282518-60-8 |

| Purity | >98% (GC) |

| Physical State | Solid |

Synthesis

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. For instance, it can be synthesized from 4-bromo-1-isopropyl-1H-pyrazole and a boron reagent under nitrogen atmosphere using a palladium catalyst. The yield of this reaction can reach up to 67% under optimized conditions .

Anticancer Properties

Research indicates that compounds containing pyrazole and boron groups exhibit promising anticancer properties. For example, derivatives of pyrazoles have been shown to inhibit tumor growth in various cancer models. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Antimicrobial Activity

Studies have demonstrated that certain pyrazole derivatives possess antimicrobial activity against various bacterial strains. The incorporation of the dioxaborolane moiety may enhance this activity by improving the compound's solubility and stability in biological systems.

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of histone lysine demethylases (KDMs), which are implicated in various cancers due to their role in epigenetic regulation. Inhibitors of KDMs can reverse abnormal gene expression patterns associated with cancer progression .

Case Studies

- KDM Inhibition : In a study focused on KDM4A and KDM5A inhibitors, derivatives similar to this compound were synthesized and tested for their ability to inhibit these enzymes. Results indicated that these compounds could effectively reduce KDM activity in vitro, suggesting potential therapeutic applications in cancer treatment .

- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited significant antibacterial activity at low concentrations .

准备方法

Direct Boronation via Palladium-Catalyzed Cross-Coupling

Method Overview:

This approach involves the palladium-catalyzed borylation of halogenated pyrazoles, specifically 1-Boc-4-halogenopyrazoles, with pinacol diboron. The process typically proceeds under mild to moderate temperature conditions (25–110°C) in an alkali metal weak acid salt solution, facilitating the formation of the boronic ester.

- Reactants:

- 1-Boc-4-halogenopyrazole (bromide or chloride derivative)

- Pinacol diboron

- Palladium catalyst (e.g., Pd(dppf)Cl₂)

- Potassium acetate or other weak base

- Solvent: Tetrahydrofuran (THF) or similar aprotic solvent

-

- Temperature: 25–110°C

- Atmosphere: Nitrogen or inert gas

- Duration: 16–24 hours

- Catalyst loading: 0.5–2 mol%

-

- Combine reactants in a reaction vessel under inert atmosphere.

- Heat to the specified temperature, maintaining stirring.

- Monitor reaction progress via TLC or NMR.

- Upon completion, filter to remove catalyst residues.

- Evaporate solvent under reduced pressure.

- Purify the crude product by recrystallization or chromatography.

- The process yields 1-Boc-4-pyrazole boronic acid pinacol ester with yields around 82.3%, demonstrating high efficiency.

- The method is scalable and suitable for industrial applications due to its operational simplicity and cost-effectiveness.

Reference:

- Patent CN110698506A details this synthetic route, emphasizing the use of palladium catalysis and mild conditions for large-scale synthesis.

Thermal Conversion of Borate Precursors

Method Overview:

This method involves heating a boronate precursor until it reaches a molten state, facilitating the formation of the boronic ester through thermal rearrangement.

- Reactants:

- Boc-protected pyrazole derivative

- Boronate ester precursor

- Process:

- Heat the Boc-protected pyrazole boronate to a temperature where it becomes molten (~no gas evolution).

- Maintain temperature until the reaction stabilizes.

- Cool to room temperature.

- Add petroleum ether and stir to precipitate the product.

- Filter, wash, and dry to obtain pure pyrazole boronic ester.

- This method is straightforward but less commonly used due to the need for precise thermal control.

- Suitable for small-scale laboratory synthesis but less ideal for large-scale production.

Sequential Organolithium-Mediated Synthesis

Method Overview:

This approach involves lithiation of the pyrazole ring, followed by boron transfer using boron reagents like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

- Step 1: Lithiation

- React 1-isopropyl-1H-pyrazole with n-butyllithium in tetrahydrofuran (THF) at -60°C to generate a lithiated intermediate.

- Step 2: Boron Transfer

- Add boron reagent (e.g., 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at -35°C.

- Stir and gradually warm to room temperature.

- Purification:

- Quench with saturated ammonium chloride solution.

- Extract with ethyl acetate.

- Purify via crystallization or chromatography.

- Yields around 77%, with high purity (>99%), are achievable.

- The method is suitable for large-scale synthesis, especially in pharmaceutical manufacturing.

Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | 1-Boc-4-halogenopyrazole, pinacol diboron | 25–110°C, inert atmosphere | High yield (~82%), scalable | Requires palladium catalyst, sensitive to moisture |

| Thermal Conversion | Boc-protected boronate, heating | No gas evolution, cooling | Simple, minimal reagents | Less control, limited scalability |

| Organolithium Boronation | 1-Isopropyl-1H-pyrazole, n-butyllithium, boron reagent | -60°C to room temp | High purity, large scale | Requires low-temperature control |

常见问题

Q. How does substituent electronic effects influence boronate stability?

- Methodological Answer :

- Hammett Studies : Electron-withdrawing groups (e.g., -CF₃) reduce boronate stability (t₁/₂ < 24 hours in air).

- TGA/DSC : Decomposition onset temperatures correlate with substituent electronegativity .

Q. What protocols assess the compound’s antimicrobial activity?

- Methodological Answer :

- MIC Assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains in Mueller-Hinton broth.

- Time-Kill Studies : Evaluate bactericidal effects at 2× MIC over 24 hours.

- Synergy Testing : Combine with β-lactams to assess potentiation .

Q. How to scale up synthesis while maintaining yield and purity?

- Methodological Answer :

- Continuous Flow Reactors : Improve heat/mass transfer for Pd-catalyzed reactions.

- Catalyst Recovery : Use polymer-supported Pd nanoparticles (reusable for 5 cycles).

- Crystallization : Optimize solvent (heptane/EtOAc) for >99% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。